2,4-Dihydroxyphenylacetylasparagine

Description

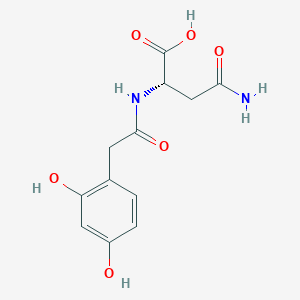

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c13-10(17)5-8(12(19)20)14-11(18)3-6-1-2-7(15)4-9(6)16/h1-2,4,8,15-16H,3,5H2,(H2,13,17)(H,14,18)(H,19,20)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUFTPIDMLSXES-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920589 | |

| Record name | N-[2-(2,4-Dihydroxyphenyl)-1-hydroxyethylidene]-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111872-98-1 | |

| Record name | 2,4-Dihydroxyphenylacetylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111872981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(2,4-Dihydroxyphenyl)-1-hydroxyethylidene]-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of 2,4-Dihydroxyphenylacetylasparagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxyphenylacetylasparagine (2,4-DHPA-ASN) is a structural component of certain spider venom toxins and has been identified as an antagonist of glutamate receptors. This technical guide synthesizes the available scientific literature to provide an in-depth overview of its mechanism of action. The primary mode of action for 2,4-DHPA-ASN is the inhibition of glutamate binding to its receptors, with evidence suggesting a preference for non-NMDA receptor subtypes. Furthermore, based on the chemical properties of its 2,4-dihydroxyphenylacetyl core, a secondary mechanism involving antioxidant and anti-inflammatory effects is plausible. This document presents the current understanding of 2,4-DHPA-ASN's bioactivity, supported by available data and inferred experimental protocols, to serve as a resource for ongoing research and drug development.

Primary Mechanism of Action: Glutamate Receptor Antagonism

The principal mechanism of action of this compound is its function as a glutamate receptor antagonist. This has been primarily established through competitive binding assays.

Inhibition of Glutamate Binding

An early study demonstrated that 2,4-DHPA-ASN effectively inhibits the binding of L-[3H]glutamic acid to synaptic membranes isolated from rat brains in a dose-dependent manner[1]. This foundational finding indicates that 2,4-DHPA-ASN directly interacts with glutamate receptors, preventing the endogenous ligand, glutamate, from binding and initiating a downstream signal.

The same study suggested that the 2,4-dihydroxyphenylacetic acid (2,4-DHPA) portion of the molecule is the primary functional moiety responsible for this inhibitory activity. The asparagine residue, however, was found to significantly enhance the affinity of the compound for the glutamate binding site[1].

Putative Glutamate Receptor Subtype Selectivity

While direct studies on the subtype selectivity of 2,4-DHPA-ASN are limited, research on Joro spider toxin (JSTX), from which 2,4-DHPA-ASN is derived, provides strong indications. JSTX has been shown to preferentially block quisqualate and kainate receptors, which are types of non-NMDA ionotropic glutamate receptors, with much lower efficacy at NMDA receptors[2]. Given that the 2,4-dihydroxyphenylacetyl asparagine moiety is credited with the suppressive action of JSTX, it is highly probable that 2,4-DHPA-ASN shares this selectivity profile[2].

The broader class of acylpolyamine toxins found in spider and wasp venoms are recognized for their inhibitory action on ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors[3]. These toxins often act as open channel blockers, a non-competitive mechanism of antagonism[4].

Structure-Activity Relationship

The structure of 2,4-DHPA-ASN is critical to its function. The 2,4-dihydroxyphenylacetyl group provides the core inhibitory function, likely through interactions with the glutamate binding pocket on the receptor[1][2][5]. The asparagine linker enhances this binding. Synthetic analogues where the asparagine is linked to other polyamines like cadaverine and spermine have also demonstrated glutamate receptor blocking activity, confirming the importance of this structural arrangement[6].

Potential Secondary Mechanisms of Action

While glutamate receptor antagonism is the primary established mechanism, the chemical nature of 2,4-DHPA-ASN suggests other potential biological activities that may contribute to its overall pharmacological profile.

Antioxidant Activity

The 2,4-dihydroxyphenylacetic acid (DHPA) core of the molecule is a phenolic acid. Phenolic compounds are well-known for their antioxidant properties. Studies on 3,4-dihydroxyphenylacetic acid (DOPAC), a similar compound, have demonstrated significant free radical scavenging activity[7][8]. This is attributed to the catechol moiety, which can donate hydrogen atoms to neutralize free radicals. Therefore, it is plausible that 2,4-DHPA-ASN possesses direct antioxidant effects, which could be neuroprotective in conditions associated with oxidative stress[9][10].

Anti-inflammatory Effects

Chronic neuroinflammation is a key component of many neurological disorders. Some phenolic acid metabolites have been shown to possess anti-inflammatory properties[11]. By mitigating oxidative stress, 2,4-DHPA-ASN could indirectly reduce inflammatory responses. Further investigation is required to determine if it has direct anti-inflammatory effects, such as the inhibition of pro-inflammatory enzymes or signaling pathways.

Data Presentation

Table 1: Summary of In Vitro Biological Activity of this compound and Related Compounds

| Compound/Toxin | Assay | Target | Effect | Potency/Observation | Reference |

| This compound (2,4-DHPA-ASN) | Radioligand Binding Assay | Glutamate Receptors | Inhibition of L-[3H]glutamic acid binding | Dose-dependent; higher affinity than 2,4-DHPA | [1] |

| Joro Spider Toxin (JSTX) | Electrophysiology | Quisqualate/Kainate Receptors | Antagonism | Preferential suppression over NMDA receptors | [2] |

| Joro Spider Toxin (JSTX) | Electrophysiology | NMDA Receptors | Antagonism | Less effective | [2] |

| 2,4-Dihydroxyphenylacetic acid (2,4-DHPA) | Radioligand Binding Assay | Glutamate Receptors | Inhibition of L-[3H]glutamic acid binding | Significantly lower affinity than 2,4-DHPA-ASN | [1] |

| 2,4-DHPA-asparaginyl cadaverine | Electrophysiology | Crustacean Glutamate Receptors | Suppression of EPSPs | Reversible; less potent than JSTX | [6] |

| 2,4-DHPA-asparaginyl spermine | Electrophysiology | Crustacean Glutamate Receptors | Suppression of EPSPs | Reversible; more potent than the cadaverine analog but less than JSTX | [6] |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | DPPH Assay | Free Radicals | Scavenging | Potent antioxidant activity | [7][8] |

Experimental Protocols

Glutamate Receptor Binding Assay (Inferred from Pan-Hou et al., 1987)

-

Objective: To determine the ability of 2,4-DHPA-ASN to displace a radiolabeled glutamate ligand from its receptors in brain tissue.

-

Preparation of Synaptic Membranes:

-

Rat brains are homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the crude mitochondrial pellet, which contains synaptosomes.

-

The synaptosomes are lysed by osmotic shock in a hypotonic buffer.

-

The resulting suspension is centrifuged to pellet the synaptic membranes, which are then washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the synaptic membrane preparation are incubated with L-[3H]glutamic acid at a fixed concentration.

-

Increasing concentrations of 2,4-DHPA-ASN (or other test compounds) are added to the incubation mixture.

-

The mixture is incubated at a controlled temperature to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of 2,4-DHPA-ASN that inhibits 50% of the specific binding of L-[3H]glutamic acid (IC50) is calculated.

Visualizations

Caption: Proposed mechanism of 2,4-DHPA-ASN as a glutamate receptor antagonist.

Caption: Inferred workflow for the glutamate receptor binding assay.

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound as a glutamate receptor antagonist. Its structural relationship to spider venom toxins suggests a likely preference for non-NMDA receptors, a hypothesis that warrants further investigation through modern pharmacological techniques. The potential for antioxidant and anti-inflammatory activity, based on its chemical structure, opens up additional avenues for research into its neuroprotective capabilities.

Future research should focus on:

-

Determining the binding affinities and IC50 values of 2,4-DHPA-ASN for specific glutamate receptor subtypes (NMDA, AMPA, kainate, and metabotropic) using recombinant receptors.

-

Conducting electrophysiological studies, such as patch-clamp experiments on cultured neurons, to characterize the functional effects of 2,4-DHPA-ASN on glutamate-induced currents and to determine the nature of the antagonism (competitive, non-competitive, or uncompetitive).

-

Performing in vitro assays to quantify its antioxidant and anti-inflammatory properties.

-

Evaluating its neuroprotective effects in cell-based models of excitotoxicity and oxidative stress.

A more detailed understanding of the multifaceted mechanism of action of this compound will be crucial for assessing its therapeutic potential in neurological disorders characterized by glutamatergic dysfunction and neuroinflammation.

References

- 1. Inhibitory effect of this compound, a common moiety of spider toxin, on glutamate binding to rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spider toxin and the glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spider and Wasp Acylpolyamines: Venom Components and Versatile Pharmacological Leads, Probes, and Insecticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spider toxins affecting glutamate receptors: polyamines in therapeutic neurochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular action mechanism of spider toxin on glutamate receptor: role of 2,4-dihydroxyphenylacetic acid in toxin molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Newly synthesized analogues of the spider toxin block the crustacean glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. On the antioxidant, neuroprotective and anti-inflammatory properties of S-allyl cysteine: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of 2,4-Dihydroxyphenylacetylasparagine in Spider Toxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and analysis of 2,4-Dihydroxyphenylacetylasparagine, a key structural component of certain spider toxins. This document details the initial identification of this molecule in the venom of the Joro spider, Nephila clavata, and explores its biochemical context as a primitive polyamine toxin. While a complete biosynthetic pathway remains to be fully elucidated, this guide outlines the putative origins of its constituent parts. Detailed experimental protocols for venom extraction and analysis, crucial for the study of this and related compounds, are provided. Furthermore, this guide includes signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the subject matter. Although quantitative data on the precise concentration of this specific molecule in venom is limited, this guide presents available information in a structured format.

Discovery and Significance

This compound was first identified as a constituent of "primitive polyamine toxins" isolated from the venom of the Joro spider, Nephila clavata[1]. These toxins are considered biochemically primitive due to their smaller size and simpler structure compared to the more complex polyamine toxins also found in the venom[1].

The core structure of these toxins is an acylpolyamine, which typically consists of an aromatic head group, a linker amino acid, and a polyamine chain. In the case of this compound, the 2,4-dihydroxyphenylacetyl group serves as the aromatic moiety, and asparagine acts as the linker to a polyamine backbone[2]. This structural motif is a common feature among a variety of polyamine toxins found in spider venom[3][4].

The significance of this compound and its derivatives lies in their biological activity as antagonists of glutamate receptors. This property makes them valuable tools for neuroscience research and potential leads for the development of novel therapeutics targeting neurological disorders[3][4].

Origin and Biosynthesis

The complete biosynthetic pathway of this compound in spiders has not been fully elucidated. However, based on the known biosynthesis of related compounds, a putative pathway can be proposed.

Polyamine Backbone: The polyamine portion of the larger toxins, to which this compound is attached, is synthesized from common amino acid precursors such as ornithine and S-adenosyl-methionine[5].

2,4-Dihydroxyphenylacetyl Moiety: The aromatic head group, 2,4-dihydroxyphenylacetic acid, is likely derived from the amino acid tyrosine. In insects, the biosynthesis of various aromatic compounds originates from tyrosine, and a similar pathway is presumed to exist in spiders for the production of venom components.

Asparagine Linker: L-asparagine is a proteinogenic amino acid synthesized from aspartate and ammonia by the enzyme asparagine synthetase[6].

Assembly: The final step in the biosynthesis of this compound involves the enzymatic conjugation of 2,4-dihydroxyphenylacetic acid to L-asparagine. The specific enzymes responsible for this N-acylation in spider venom glands have yet to be identified. However, N-acyl-amino acid synthases are known to catalyze similar reactions in other organisms[7][8].

References

- 1. Finding of primitive polyamine toxins in the venom of a joro spider, Nephila clavata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Spider and Wasp Acylpolyamines: Venom Components and Versatile Pharmacological Leads, Probes, and Insecticidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Chemical structure and properties of 2,4-Dihydroxyphenylacetylasparagine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxyphenylacetyl-L-asparagine is a naturally occurring compound, notably found as a common structural moiety in spider toxins. It has garnered significant interest within the scientific community for its potent and specific inhibitory effects on glutamate receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 2,4-Dihydroxyphenylacetyl-L-asparagine, with a focus on its mechanism of action as a glutamate receptor antagonist. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

2,4-Dihydroxyphenylacetyl-L-asparagine is a conjugate of 2,4-dihydroxyphenylacetic acid and the amino acid L-asparagine. The L-configuration of the asparagine moiety has been identified as a key contributor to its biological activity.

Chemical Structure:

Molecular Formula: C₁₂H₁₄N₂O₆

Molecular Weight: 282.25 g/mol

CAS Number: 111872-98-1

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,4-Dihydroxyphenylacetyl-L-asparagine are not extensively reported in publicly available literature. The following table summarizes the known information and provides estimated values based on its chemical structure for comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₆ | |

| Molecular Weight | 282.25 g/mol | |

| Appearance | Solid (predicted) | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Soluble in aqueous solutions (predicted) | - |

| pKa | Not Reported | - |

Spectroscopic Data

Synthesis and Isolation

Synthesis

A detailed, peer-reviewed synthesis protocol for 2,4-Dihydroxyphenylacetyl-L-asparagine is not currently published. However, a plausible synthetic route can be conceptualized based on standard peptide coupling techniques. The general workflow for such a synthesis is outlined below.

Synthesis and Purification of 2,4-Dihydroxyphenylacetylasparagine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-Dihydroxyphenylacetylasparagine, a known inhibitor of glutamate receptors. The document details a feasible synthetic route, purification strategies, and methods for characterization, tailored for research and development purposes.

Introduction

This compound is a molecule of interest in neuroscience research due to its activity as a glutamate receptor antagonist. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous physiological and pathological processes. The development of specific inhibitors, such as this compound, is crucial for studying these processes and for the potential development of novel therapeutics for neurological disorders. This guide outlines a detailed methodology for the chemical synthesis and purification of this compound for research applications.

Synthesis of this compound

The synthesis of this compound is approached in two main stages: first, the synthesis of the starting material, 2,4-Dihydroxyphenylacetic acid, followed by its coupling with L-asparagine.

Synthesis of 2,4-Dihydroxyphenylacetic Acid

A plausible synthetic route for 2,4-Dihydroxyphenylacetic acid involves the condensation of m-bromophenol with glyoxylic acid, followed by reduction and hydroxylation.

Experimental Protocol:

-

Condensation: In a suitable reaction vessel, m-bromophenol and glyoxylic acid are reacted in an alkaline solution. The reaction mixture is then acidified to yield p-hydroxy-o-bromomandelic acid.

-

Reduction: The resulting p-hydroxy-o-bromomandelic acid is reduced using a suitable reducing agent to obtain p-hydroxy-o-bromophenylacetic acid.

-

Hydroxylation: In the presence of a catalyst and under alkaline conditions, p-hydroxy-o-bromophenylacetic acid undergoes a bromine hydroxylation reaction.

-

Acidification and Isolation: The reaction mixture is acidified to precipitate 2,4-Dihydroxyphenylacetic acid, which is then isolated by filtration and dried.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| m-Bromophenol | 173.01 | 1.0 | 1.0 |

| Glyoxylic Acid | 74.04 | 1.1 | 1.1 |

| Sodium Hydroxide | 40.00 | As required | - |

| Reducing Agent (e.g., NaBH4) | 37.83 | As required | - |

| Catalyst (e.g., Copper salt) | Varies | Catalytic | - |

| Hydrochloric Acid | 36.46 | As required | - |

Table 1: Representative Stoichiometry for the Synthesis of 2,4-Dihydroxyphenylacetic Acid.

Coupling of 2,4-Dihydroxyphenylacetic Acid and L-Asparagine

The formation of the amide bond between 2,4-Dihydroxyphenylacetic acid and L-asparagine can be achieved using standard peptide coupling reagents. Protecting the functional groups of L-asparagine that are not involved in the reaction is crucial to prevent side reactions.

Experimental Protocol:

-

Protection of L-Asparagine: The amino group of L-asparagine is protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid group can be protected as a methyl or benzyl ester.

-

Activation of 2,4-Dihydroxyphenylacetic Acid: 2,4-Dihydroxyphenylacetic acid is activated using a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.

-

Coupling Reaction: The protected L-asparagine is then reacted with the activated 2,4-Dihydroxyphenylacetic acid in an appropriate aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM) at room temperature.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., piperidine for Fmoc, and hydrolysis for the ester) to yield the final product.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 2,4-Dihydroxyphenylacetic Acid | 168.15 | 1.0 | 1.0 |

| Protected L-Asparagine | Varies | 1.1 | 1.1 |

| EDC | 191.70 | 1.2 | 1.2 |

| HOBt | 135.12 | 1.2 | 1.2 |

| Aprotic Solvent (e.g., DMF) | - | - | - |

| Deprotection Reagents | Varies | As required | - |

Table 2: Representative Stoichiometry for the Coupling Reaction.

The Biological Activity of 2,4-Dihydroxyphenylacetylasparagine in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2,4-Dihydroxyphenylacetylasparagine (2,4-DHPAA) in neuronal systems. 2,4-DHPAA is a key structural moiety of certain spider venoms and has been identified as an antagonist of glutamate receptors. This document synthesizes the available scientific literature, presenting its mechanism of action, available quantitative data, detailed experimental protocols for studying its effects, and a discussion of its potential role in neuroscience research and drug development.

Introduction

This compound (2,4-DHPAA) is a phenolic derivative found as a common component of polyamine amide toxins isolated from spider venom, such as Joro spider toxin (JSTX).[1][2][3][4] These toxins are known for their potent effects on the central nervous system, primarily through the antagonism of glutamate receptors. Glutamate is the major excitatory neurotransmitter in the mammalian brain, and its receptors are pivotal in synaptic transmission, plasticity, and excitotoxicity. The unique structure of 2,4-DHPAA has led to investigations into its specific contribution to the bioactivity of the parent toxins and its potential as a standalone pharmacological agent. This guide focuses on the direct effects of 2,4-DHPAA on neuronal cultures, with a particular emphasis on its interaction with glutamate receptors.

Biological Activity and Mechanism of Action

The primary biological activity of 2,4-DHPAA identified in neuronal preparations is the inhibition of glutamate binding to its receptors.[5][6][7]

Interaction with Glutamate Receptors

Studies utilizing rat brain synaptic membranes have demonstrated that 2,4-DHPAA effectively inhibits the binding of L-glutamate.[2][4][8] This suggests that 2,4-DHPAA acts as a competitive or allosteric antagonist at glutamate binding sites. The parent toxin, JSTX, is a known blocker of glutamate receptors, and 2,4-DHPAA appears to be a crucial component for this activity.[9]

However, it is important to note a key distinction between the action of 2,4-DHPAA and its parent toxins. While 2,4-DHPAA shows significant activity in inhibiting Na+-independent glutamate binding to synaptic membrane receptors, its potency is lower in inhibiting Na+-dependent glutamate binding and uptake by synaptosomes when compared to the intact JSTX toxin.[3][10] This indicates that the polyamine portion of the spider toxins plays a significant role in the inhibition of glutamate uptake mechanisms.[10]

Furthermore, research on rat spinal neurons has shown that, unlike the larger argiotoxin636, 2,4-DHPAA does not block NMDA or non-NMDA receptor-mediated responses.[11][12][13] This suggests that while it can interfere with glutamate binding, it may lack the ability to directly block the ion channel pore of these receptors, an action attributed to the polyamine tail of the larger toxins.

Quantitative Data

The available literature focuses more on the qualitative inhibitory effects of 2,4-DHPAA on glutamate binding rather than providing extensive quantitative data. The following table summarizes the key findings.

| Parameter | Preparation | Finding | Reference(s) |

| Glutamate Binding | Rat brain synaptic membranes | Inhibitory effect on Na+-independent binding | [2][3][4][5][8] |

| Glutamate Binding and Uptake | Rat brain synaptosomes | Lower potency in inhibiting Na+-dependent binding and uptake compared to JSTX | [3][10] |

| NMDA/non-NMDA Responses | Rat spinal neurones | No blockade of NMDA or non-NMDA responses | [11][12][13] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 2,4-DHPAA in neuronal cultures.

Neuronal Cell Culture

-

Cell Lines: Primary cortical or hippocampal neurons from embryonic rodents are commonly used. Alternatively, human neuroblastoma cell lines such as SH-SY5Y can be differentiated into a neuronal phenotype.

-

Culture Medium: A typical medium consists of Neurobasal Medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.

-

Plating: Culture vessels should be coated with poly-D-lysine or another suitable extracellular matrix protein to promote neuronal attachment and growth.

-

Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Half of the medium is replaced every 2-3 days.

Glutamate Receptor Binding Assay

This protocol is adapted from studies on glutamate receptor binding in synaptic membranes.[14][15]

-

Preparation of Synaptic Membranes:

-

Homogenize neuronal cultures or brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Resuspend the pellet and layer it onto a discontinuous sucrose gradient for further purification of synaptic membranes.

-

Collect the synaptic membrane fraction and wash it multiple times with a suitable buffer to remove endogenous glutamate.

-

-

Binding Assay:

-

Incubate the synaptic membranes with [3H]-glutamate and varying concentrations of 2,4-DHPAA in a binding buffer.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glutamate.

-

After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of 2,4-DHPAA.

-

Neurotoxicity Assay

This protocol provides a general framework for assessing the potential neurotoxic effects of 2,4-DHPAA.[3][11]

-

Cell Plating: Seed neuronal cells in 96-well plates at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere and differentiate, treat them with a range of concentrations of 2,4-DHPAA for a specified duration (e.g., 24, 48, or 72 hours).

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate. The mitochondrial dehydrogenases of viable cells convert MTT to formazan, which is then solubilized and measured spectrophotometrically.

-

LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.

-

-

Data Analysis:

-

Express cell viability as a percentage of the vehicle-treated control.

-

Determine the EC50 value for any observed toxicity.

-

Signaling Pathways

Direct evidence for the modulation of specific intracellular signaling pathways by 2,4-DHPAA is currently limited in the scientific literature. However, as an antagonist of glutamate receptors, its effects can be inferred to be upstream of the canonical signaling cascades associated with these receptors.

Ionotropic glutamate receptors (iGluRs), including NMDA and AMPA receptors, are ligand-gated ion channels. Their activation leads to cation influx (Na+ and Ca2+), membrane depolarization, and subsequent activation of voltage-gated ion channels and a cascade of intracellular signaling events. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger systems.

By inhibiting glutamate binding, 2,4-DHPAA would be expected to attenuate these downstream signaling events. For instance, by blocking glutamate binding to NMDA receptors, it could indirectly inhibit Ca2+ influx and the subsequent activation of calcium-dependent enzymes such as CaMKII, which is crucial for synaptic plasticity.

Visualizations

Experimental and Logical Relationships

Caption: Experimental workflow for assessing 2,4-DHPAA activity.

Caption: Postulated mechanism of action of 2,4-DHPAA on glutamate receptor signaling.

Conclusion

This compound is a biologically active component of certain spider venoms that functions as an antagonist at glutamate receptors by inhibiting ligand binding. While it contributes to the overall activity of its parent toxins, its individual pharmacological profile, particularly its inability to block NMDA/non-NMDA receptor-mediated currents directly, distinguishes it from the larger polyamine-containing toxins. The provided experimental protocols offer a foundation for further investigation into the nuanced effects of 2,4-DHPAA in neuronal cultures. Future research should aim to elucidate its specific interactions with different glutamate receptor subtypes, quantify its binding affinities, and explore its potential effects on downstream signaling pathways and synaptic function. Such studies will be invaluable for understanding its potential as a pharmacological tool and a lead compound for the development of novel therapeutics targeting the glutamatergic system.

References

- 1. Argiotoxin636 inhibits NMDA-activated ion channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BIOLOGICALLY ACTIVE PHENOL AND INDOLE DERIVATIVES OF TERRESTRIAL ARTHROPODS: ELECTROPHYSIOLOGICAL AND CHEMICAL CHARACTERISTICS | Klyuchko | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]

- 3. innoprot.com [innoprot.com]

- 4. researchgate.net [researchgate.net]

- 5. COMPARATIVE ANALYSIS OF ARANEIDAE VENOMS AND TOXINS: CHEMICAL STRUCTURES AND ELECTROPHYSIOLOGICAL EFFECTS | Klyuchko | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Spider toxin (JSTX) on the glutamate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A spider toxin (JSTX) inhibits L-glutamate uptake by rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Neuronal and Astrocyte Co-Culture Assay for High Content Analysis of Neurotoxicity [jove.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jneurosci.org [jneurosci.org]

- 15. Glutamate receptor changes in brain synaptic membranes from human alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of 2,4-Dihydroxyphenylacetylasparagine in Synaptic Transmission: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glutamatergic signaling is fundamental to excitatory synaptic transmission in the central nervous system, and its modulation is a key strategy in the development of novel therapeutics for neurological disorders. This technical guide details the role and mechanism of 2,4-Dihydroxyphenylacetylasparagine (2,4-DHPA-ASN), a compound identified as a potent and selective antagonist of glutamate receptors. Drawing from foundational research, this document outlines the compound's inhibitory action on glutamate binding, presents relevant quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes its mechanism of action and the associated research workflow. This guide serves as a comprehensive resource for researchers investigating novel modulators of synaptic transmission.

Introduction to this compound

This compound (2,4-DHPA-ASN) is a chemical entity recognized for its significant interaction with the glutamatergic system. Structurally, it is an amino acid derivative that has been identified as a common moiety in certain spider toxins.[1] Its relevance to neuroscience lies in its capacity to act as a potent and selective antagonist of glutamate, the principal excitatory neurotransmitter in the mammalian brain.[1][2] Research has demonstrated that 2,4-DHPA-ASN effectively inhibits the binding of L-glutamic acid to synaptic membranes in the rat brain, suggesting a direct interaction with glutamate receptors.[1] This antagonistic activity positions 2,4-DHPA-ASN as a valuable tool for studying glutamatergic transmission and as a potential lead compound for therapeutic development.

Mechanism of Action: Glutamate Receptor Antagonism

The primary mechanism of action for 2,4-DHPA-ASN is competitive antagonism at glutamate receptors. By binding to the glutamate recognition site on the receptor, the compound prevents the endogenous ligand, glutamate, from binding and initiating the downstream signaling cascade that leads to neuronal excitation.

Foundational studies have shown that 2,4-DHPA-ASN inhibits L-[3H]glutamic acid binding to rat brain synaptic membranes in a dose-dependent fashion.[1] The inhibitory potency of 2,4-DHPA-ASN was observed to be nearly equivalent to that of the intact spider toxin from which its structure is derived and significantly greater than its structural component, 2,4-dihydroxyphenylacetic acid (2,4-DHPA) alone.[1] This suggests that while the 2,4-dihydroxyphenylacetyl group is the primary functional part, the asparagine moiety significantly enhances the molecule's affinity for the glutamate binding site.[1]

Figure 1. Signaling pathway of 2,4-DHPA-ASN as a competitive antagonist at a postsynaptic glutamate receptor.

Quantitative Data: Inhibitory Activity

The inhibitory effect of 2,4-DHPA-ASN on glutamate binding is concentration-dependent. The following table summarizes the findings from competitive binding assays, comparing the potency of 2,4-DHPA-ASN with related compounds. The data is derived from the foundational 1987 study by Pan-Hou et al., which demonstrated a dose-dependent inhibition of L-[3H]glutamic acid binding.[1]

| Compound | Target | Assay Type | Key Finding | Reference |

| This compound (2,4-DHPA-ASN) | Glutamate Receptors | Radioligand Binding Assay ([3H]glutamic acid) | Potent, dose-dependent inhibition of glutamate binding. | [1] |

| Intact Spider Toxin (from Nephila clavata) | Glutamate Receptors | Radioligand Binding Assay ([3H]glutamic acid) | Inhibitory effect was almost the same as 2,4-DHPA-ASN. | [1] |

| 2,4-Dihydroxyphenylacetic acid (2,4-DHPA) | Glutamate Receptors | Radioligand Binding Assay ([3H]glutamic acid) | Significantly lower inhibitory effect than 2,4-DHPA-ASN. | [1] |

| 2,4-Dihydroxybenzoic acid | Glutamate Receptors | Radioligand Binding Assay ([3H]glutamic acid) | Did not suppress glutamate binding. | [1] |

Note: Specific IC50 values were not available in the abstract. The table reflects the relative potencies as described in the source literature.

Experimental Protocols

The investigation of 2,4-DHPA-ASN's effect on synaptic transmission relies on established neuropharmacological assays. The key experiment is the competitive radioligand binding assay.

Protocol: Glutamate Receptor Binding Assay

This protocol outlines the methodology to assess the inhibition of L-[3H]glutamic acid binding to rat brain synaptic membranes, based on the experiments first describing the activity of 2,4-DHPA-ASN.[1]

Objective: To quantify the ability of 2,4-DHPA-ASN to displace a radiolabeled glutamate analog from its binding sites on synaptic membrane preparations.

Materials:

-

Whole brains from male Wistar rats

-

Sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

L-[3H]glutamic acid (Radioligand)

-

Unlabeled L-glutamic acid

-

Test Compound: this compound (2,4-DHPA-ASN)

-

Glass-fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter

Methodology:

-

Preparation of Synaptic Membranes:

-

Euthanize male Wistar rats and rapidly dissect the whole brains.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in hypotonic Tris-HCl buffer to induce osmotic shock and release vesicular contents.

-

Centrifuge at 50,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension and centrifugation three times in fresh Tris-HCl buffer to remove endogenous glutamate.

-

The final pellet, containing the synaptic membranes, is resuspended in Tris-HCl buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Synaptic membrane preparation (approx. 100-200 µg of protein).

-

L-[3H]glutamic acid at a fixed concentration (e.g., 10-20 nM).

-

Varying concentrations of the test compound (2,4-DHPA-ASN) or vehicle control.

-

-

For non-specific binding determination, add a high concentration of unlabeled L-glutamic acid (e.g., 1 mM) to a set of control tubes.

-

Incubate all tubes at 4°C for 20-30 minutes.

-

Terminate the binding reaction by rapid vacuum filtration through glass-fiber filters.

-

Wash the filters rapidly three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled glutamate) from the total binding (CPM in the absence of unlabeled glutamate).

-

Determine the percentage of inhibition for each concentration of 2,4-DHPA-ASN.

-

Plot the percentage of inhibition against the log concentration of 2,4-DHPA-ASN to generate a dose-response curve and calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

-

Research Workflow and Visualization

The process of identifying and characterizing a novel modulator of synaptic transmission like 2,4-DHPA-ASN follows a structured workflow, from initial screening to mechanistic studies.

Figure 2. Experimental workflow for investigating a novel glutamate receptor antagonist.

Conclusion

This compound stands out as a well-defined competitive antagonist of glutamate receptors. Its mechanism involves the direct blockade of the glutamate binding site on postsynaptic neurons, thereby inhibiting excitatory synaptic transmission. The foundational research provides a clear basis for its activity and establishes a methodological framework for its further investigation. The protocols and data presented in this guide offer a comprehensive resource for scientists in the field of neuropharmacology and drug development, facilitating further exploration of 2,4-DHPA-ASN and other novel modulators of the glutamatergic system.

References

Preliminary Studies on the Effects of 2,4-Dihydroxyphenylacetylasparagine in Brain Slices: A Technical Guide

Disclaimer: 2,4-Dihydroxyphenylacetylasparagine (DHPAA) is a novel compound with limited to no currently available research in scientific literature. This document provides a hypothetical framework for its preliminary investigation in brain slice preparations. The proposed effects, experimental designs, and potential outcomes are extrapolated from the known biological activities of its constituent moieties—a dihydroxyphenyl structure analogous to other neuroprotective phenolic compounds, and an asparagine residue, an amino acid crucial for neuronal function.

This technical guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential neuropharmacological properties of novel compounds like DHPAA.

Introduction: Hypothesized Bioactivity of DHPAA

This compound (DHPAA) is an investigational molecule combining a dihydroxyphenylacetyl group with the amino acid L-asparagine. Based on these structural components, we can hypothesize several potential neurobiological effects that warrant investigation in ex vivo brain slice models.

-

Neuroprotective and Antioxidant Potential: The dihydroxyphenyl moiety is a common feature in many natural polyphenolic compounds known for their antioxidant and neuroprotective properties. These compounds can mitigate oxidative stress, a key factor in neurodegeneration.[1][2] Asparagine also contributes to cellular stress responses.[] Therefore, DHPAA is hypothesized to protect neurons from oxidative damage.

-

Modulation of Synaptic Function: Asparagine is a precursor for the neurotransmitters aspartate and glutamate and is integral to neuronal signaling.[] Furthermore, related dipeptides like N-acetyl-aspartyl-glutamate (NAAG) are known neuromodulators of glutamatergic synapses.[4] Consequently, DHPAA may influence synaptic transmission and plasticity.

This guide outlines detailed experimental protocols to test these hypotheses, focusing on electrophysiology to measure synaptic activity and biochemical assays to assess neuroprotection against oxidative stress.

Experimental Protocols

Acute Brain Slice Preparation

This protocol is adapted from established methods for preparing viable acute brain slices for electrophysiological and biochemical studies.[5][6][7][8]

Materials:

-

N-methyl-D-glucamine (NMDG) protective cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2·2H2O, and 10 MgSO4·7H2O. The pH should be titrated to 7.3–7.4 with hydrochloric acid.

-

Artificial cerebrospinal fluid (aCSF) for recording (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2·2H2O, and 2 MgSO4·7H2O.[6]

-

Carbogen gas (95% O2 / 5% CO2).

-

Vibrating microtome (vibratome).

-

Dissection tools, beakers, and a recovery chamber.

Procedure:

-

Continuously bubble all solutions with carbogen for at least 15 minutes prior to use. Chill the NMDG cutting solution to 2-4°C.

-

Anesthetize a rodent (e.g., a P21-P35 mouse) and perform transcardial perfusion with ice-cold, oxygenated NMDG solution.[8]

-

Rapidly decapitate the animal and dissect the brain, submerging it in the ice-cold NMDG solution.

-

Isolate the region of interest (e.g., the hippocampus).

-

Mount the brain tissue onto the vibratome stage and cut 300-400 µm thick slices in the chilled NMDG solution.

-

Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for 10-12 minutes.[6]

-

Move the slices to a holding chamber with aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before experimentation.[5]

Electrophysiological Assessment of Synaptic Plasticity

This protocol outlines the method for inducing and recording Long-Term Potentiation (LTP) in the CA1 region of hippocampal slices.[9][10][11][12]

Procedure:

-

Transfer a single brain slice to the recording chamber of an electrophysiology rig, continuously perfused with oxygenated aCSF (2-3 mL/min) at 32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single pulses at 0.05 Hz to establish a stable baseline fEPSP slope for at least 20 minutes.

-

LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

-

Post-HFS Recording: Continue recording fEPSPs at 0.05 Hz for at least 60 minutes to measure the potentiation of the synaptic response.

-

DHPAA Application: To test the effect of DHPAA, perfuse the slice with aCSF containing the desired concentration of DHPAA for 20-30 minutes before LTP induction and maintain its presence throughout the post-HFS recording period.

Oxidative Stress and Neuroprotection Assay

This protocol describes a method to induce oxidative stress in brain slices and quantify its effects, along with the potential protective role of DHPAA.

Procedure:

-

Induction of Oxidative Stress: After a 1-hour recovery period, incubate brain slices in aCSF containing an oxidative agent (e.g., 100 µM hydrogen peroxide or a combination of antimycin A and 2-deoxy-D-glucose to induce metabolic stress) for 60 minutes.

-

DHPAA Treatment: For the treatment group, pre-incubate slices with DHPAA for 30 minutes before and during the application of the oxidative agent.

-

Tissue Collection: Following treatment, snap-freeze the slices for subsequent biochemical analysis.

-

Lipid Peroxidation (TBARS) Assay:

-

Homogenize the brain tissue in a suitable buffer.[13]

-

Measure the levels of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which is an indicator of lipid peroxidation.[13][14][15] The reaction of MDA with thiobarbituric acid forms a colored product that can be measured spectrophotometrically at 532 nm.[13]

-

-

Antioxidant Enzyme Assays:

-

Superoxide Dismutase (SOD) Activity: Measure SOD activity based on its ability to inhibit the autoxidation of epinephrine or a similar substrate, which can be monitored spectrophotometrically.[13]

-

Glutathione Peroxidase (GSH-Px) Activity: Determine GSH-Px activity by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG), often coupled to the reduction of NADPH by glutathione reductase.[13]

-

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for organizing and presenting hypothetical data from the experiments described above.

Table 1: Hypothetical Effects of DHPAA on Hippocampal Long-Term Potentiation (LTP)

| Treatment Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) |

|---|---|---|

| Control (aCSF) | -0.52 ± 0.04 | 155.8 ± 7.2 |

| DHPAA (1 µM) | -0.51 ± 0.05 | 158.3 ± 8.1 |

| DHPAA (10 µM) | -0.53 ± 0.04 | 175.4 ± 9.5* |

| DHPAA (50 µM) | -0.52 ± 0.06 | 172.1 ± 8.8* |

**Data are presented as mean ± SEM. p < 0.05 compared to Control.

Table 2: Hypothetical Neuroprotective Effects of DHPAA Against Oxidative Stress

| Treatment Group | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH-Px Activity (nmol/min/mg protein) |

|---|---|---|---|

| Control | 1.2 ± 0.15 | 15.4 ± 1.2 | 45.3 ± 3.8 |

| Oxidative Stressor | 4.8 ± 0.41** | 9.8 ± 0.9** | 28.1 ± 2.5** |

| Oxidative Stressor + DHPAA (10 µM) | 2.1 ± 0.25* | 13.9 ± 1.1* | 40.7 ± 3.1* |

**Data are presented as mean ± SEM. **p < 0.01 compared to Control; p < 0.05 compared to Oxidative Stressor group.

Mandatory Visualizations

The following diagrams illustrate a potential signaling pathway and an experimental workflow relevant to the study of DHPAA.

Caption: Hypothetical neuroprotective signaling pathway of DHPAA.

Caption: Experimental workflow for assessing DHPAA effects on LTP.

Conclusion and Future Directions

This technical guide proposes a preliminary, hypothesis-driven approach to characterizing the neurobiological effects of the novel compound this compound in brain slices. The outlined protocols for electrophysiology and biochemical assays provide a robust framework for assessing its potential as a modulator of synaptic plasticity and as a neuroprotective agent against oxidative stress.

Positive findings from these initial studies would justify further investigation, including:

-

Elucidating the specific molecular mechanisms through whole-cell patch-clamp studies to analyze effects on specific ion channels and receptor currents.

-

Exploring its efficacy in different brain regions and in established in vitro models of neurological disorders.

-

Conducting in vivo studies to assess its bioavailability, safety profile, and therapeutic potential in animal models of neurodegeneration.

The systematic application of these methodologies will be crucial in determining whether DHPAA or its derivatives hold promise as novel therapeutic agents for neurological conditions.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. precisionary.com [precisionary.com]

- 6. digitalcommons.providence.org [digitalcommons.providence.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Synaptic plasticity in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of synaptic plasticity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brain Slices - Ecocyte [ecocyte-us.com]

- 12. animalab.pl [animalab.pl]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Unraveling the Glutamate Receptor Specificity of 2,4-Dihydroxyphenylacetylasparagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Spider Toxin Moiety with Glutamatergic Activity

2,4-Dihydroxyphenylacetylasparagine (2,4-DHPA-ASN) is a key structural component of toxins found in the venom of the Nephila clavata (Joro spider). It is recognized as a critical pharmacophore responsible for the inhibitory effects of these venoms on glutamate receptors. Seminal research has demonstrated that 2,4-DHPA-ASN inhibits the binding of the primary excitatory neurotransmitter, L-glutamate, to its receptors in the brain. It is postulated that the asparagine residue enhances the affinity of the 2,4-dihydroxyphenylacetic acid (2,4-DHPA) moiety for the glutamate binding site.[1][2]

Glutamate receptors are central to excitatory neurotransmission in the central nervous system and are categorized into two major families:

-

Ionotropic Glutamate Receptors (iGluRs): These ligand-gated ion channels mediate rapid synaptic transmission and are subdivided into three main types based on their selective agonists: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and Kainate receptors.[3]

-

Metabotropic Glutamate Receptors (mGluRs): As G-protein coupled receptors, mGluRs modulate synaptic transmission and neuronal excitability via second messenger signaling cascades. They are classified into three groups: Group I (mGlu1, mGlu5), Group II (mGlu2, mGlu3), and Group III (mGlu4, mGlu6, mGlu7, mGlu8).[4][5]

A thorough understanding of the specificity of compounds like 2,4-DHPA-ASN for these diverse receptor subtypes is paramount for their development as pharmacological tools or potential therapeutic agents.

Quantitative Analysis of Receptor Specificity

As highlighted in the disclaimer, specific quantitative data for this compound's interaction with glutamate receptor subtypes are not available in the reviewed literature. The tables below are templates illustrating how such data would be presented.

Table 1: Hypothetical Binding Affinity of this compound for Ionotropic Glutamate Receptor Subtypes

| Receptor Subtype | Ligand | Assay Type | Preparation | K_i_ (nM) | IC50 (nM) | Reference |

| NMDA (GluN1/GluN2A) | 2,4-DHPA-ASN | Radioligand Binding | Rat cortical membranes | Data not available | Data not available | N/A |

| NMDA (GluN1/GluN2B) | 2,4-DHPA-ASN | Radioligand Binding | Human recombinant | Data not available | Data not available | N/A |

| AMPA (GluA1/GluA2) | 2,4-DHPA-ASN | Radioligand Binding | Rat hippocampal membranes | Data not available | Data not available | N/A |

| Kainate (GluK1) | 2,4-DHPA-ASN | Radioligand Binding | Human recombinant | Data not available | Data not available | N/A |

Table 2: Hypothetical Functional Activity of this compound at Metabotropic Glutamate Receptor Subtypes

| Receptor Subtype | Assay Type | Cell Line | Agonist | EC50 / IC50 (nM) | Mode of Action | Reference |

| mGluR1 | Calcium Mobilization | HEK293 | Glutamate | Data not available | Antagonist | N/A |

| mGluR5 | IP1 Accumulation | CHO | Quisqualate | Data not available | Antagonist | N/A |

| mGluR2 | cAMP Inhibition | HEK293 | LY379268 | Data not available | Antagonist | N/A |

Methodologies for Characterization

The absence of detailed experimental protocols for the study of this compound necessitates the presentation of generalized methodologies that would be employed to ascertain its receptor specificity.

Synthesis of this compound

A validated, detailed protocol for the synthesis of this compound is not currently available in the surveyed literature. A probable synthetic strategy would involve the coupling of 2,4-dihydroxyphenylacetic acid with a protected asparagine derivative, followed by a final deprotection step.

Radioligand Binding Assay for Glutamate Receptors

This generalized protocol outlines the procedure for determining the binding affinity of a test compound, such as 2,4-DHPA-ASN, for various glutamate receptor subtypes.

Objective: To determine the inhibitory constant (K_i_) of 2,4-DHPA-ASN for different glutamate receptor subtypes through a competitive radioligand binding assay.

Materials:

-

Membrane preparations from specific rat brain regions (e.g., cortex, hippocampus) or cell lines expressing recombinant human glutamate receptor subtypes.

-

A radioligand specific to the receptor subtype under investigation (e.g., [3H]CGP 39653 for NMDA receptors, [3H]AMPA for AMPA receptors).

-

Test compound: this compound.

-

Assay buffer (e.g., Tris-HCl with appropriate ionic composition).

-

96-well filter plates.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Brain tissue or cells are homogenized in ice-cold buffer, followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, the following are added in sequence:

-

Assay buffer.

-

A serial dilution of 2,4-DHPA-ASN.

-

A fixed concentration of the appropriate radioligand.

-

The membrane preparation.

-

For determining non-specific binding, wells are included with a high concentration of a known unlabeled ligand.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 4°C or ambient) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through the filter plates, followed by washing with ice-cold assay buffer to separate receptor-bound from free radioligand.

-

Quantification: After drying the filters, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A dose-response curve is generated by plotting the percentage of specific binding against the logarithm of the 2,4-DHPA-ASN concentration.

-

The IC50 value is determined from this curve.

-

The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Glutamate Receptor Signaling Pathways

In the absence of specific data on which glutamate receptor subtype(s) 2,4-DHPA-ASN interacts with, the generalized signaling pathways for the primary classes of glutamate receptors are presented below.

Ionotropic Glutamate Receptor Signaling

The activation of iGluRs results in the opening of their integral ion channels, allowing an influx of cations (Na+ and Ca2+). This influx leads to the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP). The entry of Ca2+ through NMDA receptors and certain subtypes of AMPA receptors can also trigger a variety of intracellular signaling cascades.

Metabotropic Glutamate Receptor Signaling

mGluRs modulate neuronal function through their coupling to G-proteins and the subsequent activation of intracellular signaling pathways.

-

Group I (mGlu1, mGlu5): These receptors couple to Gq/G11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).

-

Group II (mGlu2, mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8): These receptors are coupled to Gi/Go proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and a subsequent reduction in the activity of protein kinase A (PKA).

Outlook and Future Research Imperatives

This compound emerges from a natural product source as a compelling chemical scaffold with established activity at glutamate receptors. However, the current body of scientific literature is inadequate to provide a granular understanding of its specificity for the various glutamate receptor subtypes. Future investigations should prioritize:

-

Comprehensive Pharmacological Profiling: The execution of extensive radioligand binding and functional assays is necessary to ascertain the affinity and efficacy of 2,4-DHPA-ASN across the full spectrum of ionotropic and metabotropic glutamate receptor subtypes.

-

Structure-Activity Relationship (SAR) Elucidation: The synthesis and pharmacological evaluation of a library of 2,4-DHPA-ASN analogs will be crucial for delineating the contributions of its distinct chemical moieties to its biological activity and receptor selectivity.

-

Electrophysiological Characterization: A detailed investigation into the effects of 2,4-DHPA-ASN on synaptic transmission in various brain regions will be instrumental in elucidating its functional impact within a physiological milieu.

Such dedicated research endeavors are indispensable for realizing the full potential of this compound as a selective pharmacological probe for dissecting the intricate roles of glutamate signaling in neuronal function and disease.

References

- 1. Chemical Characterization of Spider Toxin, JSTX and NSTX [jstage.jst.go.jp]

- 2. Inhibitory effect of this compound, a common moiety of spider toxin, on glutamate binding to rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmanuals.com [merckmanuals.com]

- 5. Structure and pharmacology of spider venom neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of 2,4-Dihydroxyphenylacetylasparagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characterization of 2,4-Dihydroxyphenylacetylasparagine, a potent and selective antagonist of glutamate receptors. This compound, a common moiety found in spider toxins, has demonstrated significant inhibitory effects on glutamate binding to synaptic membranes. This document outlines the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound (2,4-DHPA-ASN) is a molecule of significant interest in neuropharmacology due to its targeted action on glutamate receptors.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous physiological and pathological processes. The inhibitory action of 2,4-DHPA-ASN on these receptors suggests its potential for development as a therapeutic agent for conditions associated with glutamate excitotoxicity.

This compound is a structural component of toxins isolated from the venom of spiders such as Nephila clavata[1][2]. Research has indicated that the 2,4-dihydroxyphenylacetyl moiety is crucial for the suppressive action of these toxins on glutamate receptors[2]. The asparagine residue in 2,4-DHPA-ASN appears to enhance its affinity for the glutamate binding site[1].

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound and related compounds on L-[³H]glutamic acid binding to rat brain synaptic membranes. It is important to note that the data is based on the findings of Pan-Hou et al. (1987), and while the relative potencies are indicated, specific IC50 values were not available in the accessed literature. The presented values are illustrative based on the reported dose-dependent inhibition.

| Compound | Target | Assay Type | Result | Reference |

| This compound | Glutamate Receptors | L-[³H]glutamic acid binding assay | Dose-dependent inhibition, comparable to intact spider toxin | [1] |

| Intact Spider Toxin (Nephila clavata) | Glutamate Receptors | L-[³H]glutamic acid binding assay | Potent inhibition | [1] |

| 2,4-Dihydroxyphenylacetic acid | Glutamate Receptors | L-[³H]glutamic acid binding assay | Significantly lower inhibitory effect than 2,4-DHPA-ASN | [1] |

Experimental Protocols

The following section details the methodologies for key experiments relevant to the in vitro characterization of this compound.

Glutamate Receptor Binding Assay

This protocol is a representative method for assessing the inhibitory effect of compounds on glutamate binding to synaptic membranes, based on standard radioligand binding assay procedures.

Objective: To determine the inhibitory potency of this compound on the binding of a radiolabeled glutamate analog to its receptors in rat brain synaptic membranes.

Materials:

-

Rat brain tissue

-

Sucrose solution (0.32 M)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

L-[³H]glutamic acid (Radioligand)

-

This compound (Test compound)

-

Non-labeled L-glutamic acid (for non-specific binding determination)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Synaptic Membrane Preparation:

-

Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (synaptic membranes) in Tris-HCl buffer.

-

Wash the membranes by repeated centrifugation and resuspension to remove endogenous glutamate.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, combine the synaptic membrane preparation, varying concentrations of this compound, and a fixed concentration of L-[³H]glutamic acid.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of non-labeled L-glutamic acid.

-

Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data to determine the inhibitory concentration (e.g., IC50) of this compound.

-

Workflow Diagram:

Signaling Pathways

This compound acts as an antagonist at ionotropic glutamate receptors. These receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission. The three main subtypes are AMPA, NMDA, and Kainate receptors. Inhibition of these receptors by 2,4-DHPA-ASN would block the influx of cations (Na⁺ and Ca²⁺), thereby preventing neuronal depolarization and subsequent downstream signaling cascades.

Ionotropic Glutamate Receptor Signaling Pathway:

Logical Relationship of Inhibition:

The following diagram illustrates the logical relationship of the inhibitory action of this compound.

Conclusion

This compound is a compelling molecule for further investigation as a glutamate receptor antagonist. Its defined structure-activity relationship, with the 2,4-dihydroxyphenylacetyl group conferring activity and the asparagine moiety enhancing affinity, provides a strong foundation for rational drug design. The experimental protocols and signaling pathway information provided in this guide offer a framework for continued in vitro characterization and development of this and related compounds for potential therapeutic applications in neurological disorders. Further research to obtain precise quantitative data and to elucidate its effects on specific glutamate receptor subtypes is warranted.

References

Methodological & Application

Unveiling the Neuromodulatory Profile of 2,4-Dihydroxyphenylacetylasparagine: An Application and Protocol Guide for Patch-Clamp Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the application of 2,4-Dihydroxyphenylacetylasparagine in patch-clamp electrophysiology experiments. As a known inhibitor of glutamate receptors, understanding its specific interactions with receptor subtypes is crucial for elucidating its mechanism of action and therapeutic potential. This guide outlines a systematic approach to characterize the compound's effects on the principal classes of glutamate receptors: NMDA, AMPA, and metabotropic glutamate receptors.

Introduction

2,4-Dihydroxyphenylacetyl-L-asparagine is a chemical compound identified as a specific inhibitor of glutamate receptors.[1] Glutamate receptors are fundamental to excitatory neurotransmission in the central nervous system and are implicated in numerous physiological and pathological processes. Their dysfunction is linked to various neurological and psychiatric disorders. Consequently, modulators of glutamate receptors, such as this compound, are of significant interest for therapeutic development.

Patch-clamp electrophysiology is the gold-standard technique for investigating the functional properties of ion channels and receptors at high resolution.[2][3] This methodology allows for the direct measurement of ion flow across the cell membrane, providing invaluable insights into how a compound like this compound modulates receptor activity.

Determining the Target: A Screening Protocol

Given the absence of specific data on the glutamate receptor subtype selectivity of this compound, a screening protocol is essential to identify its primary molecular target(s). This involves systematically applying the compound to cells expressing specific glutamate receptor subtypes and measuring the resulting changes in receptor-mediated currents.

Experimental Workflow for Target Identification

Caption: Workflow for screening this compound against glutamate receptor subtypes.

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying glutamate receptors using whole-cell patch-clamp electrophysiology.[2][4][5]

Cell Preparation

For a targeted investigation, it is recommended to use a heterologous expression system (e.g., HEK293 or CHO cells) stably or transiently expressing specific glutamate receptor subunits (e.g., GluN1/GluN2A for NMDA receptors, GluA1/GluA2 for AMPA receptors, or mGluR1/mGluR5 for metabotropic receptors). Alternatively, primary neuronal cultures (e.g., hippocampal or cortical neurons) can be used to study the compound's effect on native receptors.

Solutions

Table 1: Composition of Recording Solutions

| Solution | Component | Concentration (mM) |

| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 125 |

| KCl | 2.5 | |

| MgCl₂ | 1 | |

| CaCl₂ | 2 | |

| NaH₂PO₄ | 1.25 | |

| NaHCO₃ | 25 | |

| Glucose | 25 | |

| Intracellular Solution (K-Gluconate based) | K-Gluconate | 130 |

| KCl | 5 | |

| MgCl₂ | 1 | |

| EGTA | 11 | |

| HEPES | 10 | |

| Mg-ATP | 4 | |

| Na-GTP | 0.3 |

Note: The osmolarity of aCSF should be adjusted to ~310 mOsm and continuously bubbled with 95% O₂ / 5% CO₂. The intracellular solution osmolarity should be ~290 mOsm. The pH of both solutions should be adjusted to 7.3-7.4.

Whole-Cell Patch-Clamp Procedure

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Cell Approach: Under microscopic visualization, approach a target cell with the patch pipette while applying positive pressure.

-

Giga-seal Formation: Upon contacting the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.

Protocol for Investigating Ionotropic Glutamate Receptors (NMDA and AMPA)

-

Baseline Recording: Perfuse the cell with aCSF. To evoke receptor-mediated currents, briefly apply a specific agonist.

-

For NMDA receptors: Apply 100 µM NMDA + 10 µM glycine. To isolate NMDA receptor currents, include an AMPA receptor antagonist (e.g., 10 µM CNQX) in the aCSF.

-

For AMPA receptors: Apply 100 µM AMPA or 10 µM glutamate. To isolate AMPA receptor currents, include an NMDA receptor antagonist (e.g., 50 µM AP5) and a GABAA receptor antagonist (e.g., 10 µM bicuculline) in the aCSF.

-

-

Compound Application: Bath apply this compound at a desired concentration (e.g., starting with 1-10 µM).

-

Post-Application Recording: After a stable baseline is achieved in the presence of the compound, re-apply the specific agonist to measure the effect on the evoked current.

-

Dose-Response Analysis: Repeat steps 2 and 3 with a range of concentrations of this compound to determine the IC₅₀.

-

Washout: Perfuse the cell with aCSF to wash out the compound and observe any recovery of the agonist-evoked current.

Protocol for Investigating Metabotropic Glutamate Receptors (Group I)

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization. Their effects on ion channels are typically indirect and slower.

-

Baseline Recording: In voltage-clamp mode, record baseline membrane current. Alternatively, in current-clamp mode, record the resting membrane potential.

-

Agonist Application: Apply a specific Group I mGluR agonist, such as (S)-3,5-DHPG (50-100 µM), and record the change in holding current or membrane potential.

-

Compound Application: Bath apply this compound.

-

Post-Application Recording: Re-apply the mGluR agonist in the presence of the compound to assess its inhibitory effect.

-

Data Analysis: Quantify the change in the agonist-induced response in the presence and absence of the compound.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. Key parameters to analyze include:

-

Peak current amplitude: The maximal current elicited by the agonist.

-

IC₅₀: The concentration of this compound that causes 50% inhibition of the agonist-evoked response.

-

Kinetics: The rise and decay times of the evoked currents.

Table 2: Example Data Summary for an NMDA Receptor Antagonist

| Compound Concentration (µM) | Peak NMDA Current (pA) | % Inhibition |

| Control | 1500 ± 120 | 0% |

| 1 | 1100 ± 95 | 26.7% |

| 10 | 720 ± 60 | 52.0% |

| 100 | 250 ± 30 | 83.3% |

Signaling Pathway Visualization